Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate
CAS No.: 852952-21-7
Cat. No.: VC7924336
Molecular Formula: C14H9ClF3NO3
Molecular Weight: 331.67 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate - 852952-21-7](/images/structure/VC7924336.png)
Specification
CAS No. | 852952-21-7 |
---|---|
Molecular Formula | C14H9ClF3NO3 |
Molecular Weight | 331.67 g/mol |
IUPAC Name | methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzoate |
Standard InChI | InChI=1S/C14H9ClF3NO3/c1-21-13(20)9-4-2-3-5-11(9)22-12-10(15)6-8(7-19-12)14(16,17)18/h2-7H,1H3 |
Standard InChI Key | WTPJKKKBUZGFNA-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Canonical SMILES | COC(=O)C1=CC=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate belongs to the class of pyridine derivatives, featuring a chlorinated trifluoromethylpyridine core conjugated to a benzoate ester. The compound’s IUPAC name, methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzoate, reflects its substitution pattern: a chlorine atom at position 3 and a trifluoromethyl group at position 5 on the pyridine ring, which is ether-linked to the benzoate group at position 2 .
The structural conformation is defined by the following identifiers:
These notations underscore the spatial arrangement of functional groups, which influence reactivity and intermolecular interactions.
Table 1: Key Identifiers of Methyl 2-{[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]Oxy}Benzoate
Property | Value | Source |
---|---|---|
CAS Number | 852952-21-7 | |
Molecular Formula | ||
Molecular Weight | 331.67 g/mol | |
MDL Number | MFCD03644664 |
Positional Isomerism and Comparative Analysis
A structural isomer, methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate (CAS 7382-40-3), differs in the substitution position of the benzoate group (para vs. ortho) . This positional variance impacts physicochemical properties such as dipole moment and solubility. For instance, the ortho-substituted derivative (CAS 852952-21-7) may exhibit steric hindrance between the pyridine and benzoate groups, potentially reducing crystalline stability compared to its para counterpart.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate typically involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling reactions. A proposed pathway includes:
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Chlorination and Trifluoromethylation: Introduction of chlorine and trifluoromethyl groups onto a pyridine precursor, often using reagents like or .
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Etherification: Reaction of the substituted pyridinol with methyl 2-hydroxybenzoate in the presence of a base (e.g., K2CO3) and a palladium catalyst to form the ether linkage .
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Esterification: Protection of the carboxylic acid group as a methyl ester using methanol and acid catalysis .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Chlorination | , FeCl₃, 80°C | 75–85% |
Etherification | K₂CO₃, DMF, Pd(OAc)₂, 120°C | 60–70% |
Esterification | , H₂SO₄, reflux | >90% |
Purification and Quality Control
Industrial-scale purification employs column chromatography or recrystallization from ethanol-water mixtures . Commercial batches (e.g., from Apollo Scientific) specify a minimum purity of 95%, verified via high-performance liquid chromatography (HPLC) .
Physicochemical Properties
Spectroscopic Data
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IR Spectroscopy: Strong absorptions at (C=O ester) and (C-F stretch) .
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NMR (¹H): δ 8.45 (s, 1H, pyridine-H), δ 7.85–7.40 (m, 4H, aromatic-H), δ 3.90 (s, 3H, OCH₃) .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The trifluoromethyl group enhances lipid solubility, making the compound a candidate for prodrug synthesis. For example, analogous pyridine derivatives serve as intermediates in kinase inhibitors and antiviral agents.
Agrochemical Development
Chlorinated pyridines are prevalent in herbicides and insecticides. The compound’s chlorine and trifluoromethyl groups may confer resistance to metabolic degradation, enhancing pesticidal longevity.
Material Science
Potential applications include liquid crystal formulations, where the rigid pyridine-benzoate core could stabilize mesophases .
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